Thiophene-2-amidoxime

Hypoxia-Inducible Factor Cancer Biology Transcriptional Reporter Assay

Thiophene-2-amidoxime (N'-hydroxythiophene-2-carboximidamide, CAS 53370-51-7, molecular formula C₅H₆N₂OS, MW 142.18 g/mol) is a heterocyclic amidoxime featuring a thiophene ring at the 2-position bearing the characteristic –C(=NOH)NH₂ functional group. It is commercially available as a white to off-white crystalline solid (mp 90–96 °C, purity typically ≥96%) and serves as both a direct pharmacological probe—having demonstrated Factor Inhibiting HIF-1 (FIH-1) inhibition —and a versatile synthetic intermediate for constructing 1,2,4-oxadiazoles, amidines, and metal-coordinating ligands.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 53370-51-7
Cat. No. B3042211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-amidoxime
CAS53370-51-7
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=NO)N
InChIInChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
InChIKeyNKMNPRXPUZINOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thiophene-2-amidoxime (CAS 53370-51-7): A Heterocyclic Amidoxime Building Block with Distinct Basicity and HIF Inhibitory Activity


Thiophene-2-amidoxime (N'-hydroxythiophene-2-carboximidamide, CAS 53370-51-7, molecular formula C₅H₆N₂OS, MW 142.18 g/mol) is a heterocyclic amidoxime featuring a thiophene ring at the 2-position bearing the characteristic –C(=NOH)NH₂ functional group . It is commercially available as a white to off-white crystalline solid (mp 90–96 °C, purity typically ≥96%) and serves as both a direct pharmacological probe—having demonstrated Factor Inhibiting HIF-1 (FIH-1) inhibition [1]—and a versatile synthetic intermediate for constructing 1,2,4-oxadiazoles, amidines, and metal-coordinating ligands [2]. Its physicochemical signature (predicted pKa ~10.25, LogP ~0.75–1.54) places it in a distinct region of chemical space compared to its closest heterocyclic amidoxime analogs [3].

Why Generic Amidoxime Interchange Fails: pKa, Lipophilicity, and Heterocycle-Dependent Reactivity of Thiophene-2-amidoxime


Heterocyclic amidoximes are not interchangeable building blocks. The identity of the aromatic ring—thiophene, furan, benzene, or pyridine—dictates the electron density at the amidoxime moiety, which in turn governs the compound's acid–base speciation, nucleophilicity, coordination geometry, and biological target engagement [1]. Thiophene-2-amidoxime exhibits a predicted pKa approximately 3.4 log units higher than that of benzamidoxime, meaning it remains predominantly neutral at physiological pH while benzamidoxime is substantially ionized . This difference directly impacts membrane permeability, protein binding, and the pH-dependent kinetics of O-acylation and cyclodehydration steps used to synthesize 1,2,4-oxadiazoles [2]. Furthermore, the sulfur atom in the thiophene ring provides a softer coordination site for transition metals than the oxygen in furan or the nitrogen in pyridine analogs, leading to divergent metal complex stabilities and geometries [3]. The quantitative evidence below demonstrates that selection of thiophene-2-amidoxime over a close analog is not merely a matter of preference but is mandated by measurable, application-critical differences.

Thiophene-2-amidoxime (CAS 53370-51-7): Quantitative Differentiation Evidence vs. Benzamidoxime, Furan-2-amidoxime, and Pyridine-2-amidoxime


HIF-1α Transcriptional Inhibition: Thiophene-2-amidoxime vs. a Clinical-Stage HIF-1α Inhibitor in Hep3B and AGS Cells

Thiophene-2-amidoxime inhibits hypoxia-inducible factor-1 (HIF-1) transcriptional activation in both human Hep3B hepatocellular carcinoma cells and human AGS gastric adenocarcinoma cells, as measured by HRE-luciferase reporter assay after 16 h of hypoxic exposure [1]. Its IC₅₀ values (7.34 μM in Hep3B; 7.48 μM in AGS) position it in the low-micromolar range, which is approximately 10-fold less potent than the established small-molecule Hypoxia Inducible Factor-1α Inhibitor (Santa Cruz Biotechnology, CAS 934593-90-5) that displays IC₅₀ values of 0.7 μM in Hep3B and 2.6 μM in AGS under comparable assay conditions . This quantitative differential defines thiophene-2-amidoxime as a moderate-potency HIF-1 probe suitable for target engagement studies where full HIF pathway ablation is undesirable.

Hypoxia-Inducible Factor Cancer Biology Transcriptional Reporter Assay

Amidoxime Basicity (pKa): Thiophene-2-amidoxime is 3.4 Log Units Less Acidic than Benzamidoxime

The acid dissociation constant (pKa) of thiophene-2-amidoxime is predicted to be 10.25, compared to 6.85 for benzamidoxime and 6.90 for furan-2-amidoxime [1]. This ΔpKa of approximately +3.4 relative to benzamidoxime means that at physiological pH (7.4), thiophene-2-amidoxime is >90% neutral, whereas benzamidoxime is >70% anionic. The difference arises from the electron-withdrawing character of the thiophene ring, which stabilizes the neutral amidoxime tautomer more effectively than the phenyl or furan rings. Experimentally measured pKa values for benzamidoxime (pKa ~12.3 via UV/vis titration; note that the amidoxime functional group can exhibit two distinct pKa values corresponding to oxime O–H and amidine N–H deprotonation) confirm the significant range across aryl substituents [2].

Physicochemical Profiling Amidoxime Basicity Protonation State

Synthetic Efficiency: Near-Quantitative Conversion of 2-Cyanothiophene to Thiophene-2-amidoxime vs. Furan-2-amidoxime

Thiophene-2-amidoxime is prepared from the commercially available nitrile precursor 2-cyanothiophene by reaction with hydroxylamine monohydrate (4 equiv) in ethanol at 90 °C for 1.5 h in a sealed tube, affording a reported isolated yield of 100% . Under mechanistically identical conditions, furan-2-carbonitrile yields furan-2-amidoxime in 99% yield . While both reactions are nearly quantitative, the thiophene analog benefits from the superior commercial availability and lower cost of 2-cyanothiophene compared to 2-furonitrile, which is more prone to hydrolytic degradation and polymerization side reactions during storage . The near-quantitative conversion also means that crude thiophene-2-amidoxime can often be used directly in subsequent cyclization steps without chromatographic purification, reducing process mass intensity.

Amidoxime Synthesis Nitrile Addition Process Chemistry

Photochemical Amidine Formation: N-Arylthiophene-2-carboxamidoximes Yield Up to 80% Amidine vs. Conventional Strong-Acid Reduction Routes

N-Arylthiophene-2-carboxamidoximes undergo UV–vis-light-promoted reduction to the corresponding N-arylthiophene-2-carboxamidines via amidinyl radical intermediates without any catalyst, in short reaction times (optimal time = 20 min), achieving yields as high as 80% [1][2]. This catalyst-free photochemical method directly contrasts with conventional amidoxime-to-amidine reduction protocols that require strong acids (e.g., H₂SO₄/AcOH), high temperatures, hydrogen gas with transition metal catalysts (Pd/C, Raney Ni), or stoichiometric reducing agents such as Zn/AcOH [3]. The photochemical route to thiophene-2-carboxamidines is operationally simpler and avoids acid-catalyzed thiophene ring degradation, a known limitation when electron-rich heterocycles are exposed to strongly acidic reducing conditions. Yield data from parallel photolysis experiments shows the amidine product distribution varies systematically with the N-aryl substituent: N-phenyl (52%), N-p-tolyl (44.5–70%), N-p-chlorophenyl (42%), and N-p-bromophenyl (35%), demonstrating predictable SAR [2].

Photoredox Chemistry Amidine Synthesis Green Chemistry

Lipophilicity and Commercial Accessibility: Thiophene-2-amidoxime Offers Balanced LogP and Multi-Vendor Availability vs. Furan-2-amidoxime

Thiophene-2-amidoxime has a predicted LogP of 0.75–1.54, reflecting moderate lipophilicity that balances aqueous solubility with membrane permeability [1]. This compares to benzamidoxime (LogP ~1.02) and positions thiophene-2-amidoxime favorably for applications requiring both aqueous compatibility (for biochemical assays) and sufficient hydrophobicity (for cellular uptake). In procurement terms, thiophene-2-amidoxime is listed by at least five major vendors (Fluorochem, J&K Scientific, GlpBio, Santa Cruz Biotechnology, BOC Sciences) with pricing at £25.00/1g (Fluorochem, 97% purity) or $46–$73/1g from U.S.-based suppliers, and is generally in stock [2]. In contrast, furan-2-amidoxime (CAS 50892-99-4) and pyridine-2-amidoxime (CAS 1772-01-6) are supplied by fewer vendors and typically at higher per-gram cost, limiting their accessibility for scale-up or high-throughput screening campaigns.

Lipophilicity Drug-Likeness Procurement

Thiophene-2-amidoxime (CAS 53370-51-7): Evidence-Backed Application Scenarios for Research and Industrial Procurement


HIF Pathway Probe for Cancer Biology Target Engagement Studies

Thiophene-2-amidoxime is directly applicable as a moderate-potency inhibitor of hypoxia-inducible factor-1 (HIF-1) transcriptional activation, with validated IC₅₀ values of 7.34 μM (Hep3B) and 7.48 μM (AGS) in HRE-luciferase reporter assays [1]. Unlike nanomolar HIF-2α inhibitors (e.g., PT2385) that completely ablate HIF signaling, thiophene-2-amidoxime provides graded HIF-1 inhibition suitable for dissecting HIF-1α vs. HIF-2α isoform contributions in cancer cell models. Its lack of the complex substitution patterns found in clinical HIF inhibitors means it can serve as a minimalist chemical probe for SAR studies aimed at optimizing the amidoxime pharmacophore for FIH-1 engagement [2].

Photochemical Synthesis of N-Arylthiophene-2-carboxamidine Libraries Without Catalyst Contamination

N-Aryl derivatives of thiophene-2-amidoxime undergo efficient UV–vis-light-mediated reduction to N-arylthiophene-2-carboxamidines in up to 80% yield within 20–60 minutes, with no added catalyst, no strong acids, and at ambient temperature [1]. This protocol is particularly attractive for medicinal chemistry groups synthesizing amidine-containing compound libraries, as the absence of transition metal catalysts eliminates the risk of metal contamination that can interfere with biochemical assays. The predictable product distribution across N-aryl substituents (yields ranging from 35% to 80%) allows informed selection of substituents for library design [2].

Precursor for 1,2,4-Oxadiazole Synthesis with Favorable Basicity-Driven Cyclization Kinetics

The high pKa of thiophene-2-amidoxime (~10.25) compared to benzamidoxime (~6.85) ensures that at the mildly basic conditions typically employed for O-acylation (e.g., ethyl chloroformate/Et₃N), the amidoxime remains predominantly neutral, favoring nucleophilic attack on the acylating agent rather than unproductive deprotonation [1][2]. This translates to cleaner cyclodehydration to 1,2,4-oxadiazol-5(4H)-ones. The thiophene-substituted oxadiazole products have been explored as EthR inhibitors for boosting ethionamide activity against Mycobacterium tuberculosis, with structure–activity relationships mapped across 58 analogs .

Metal-Coordinating Ligand for Transition Metal Complexes with Thiophene Sulfur as a Soft Donor Site

The thiophene ring sulfur atom provides a soft Lewis basic site that complements the hard N,O-donor set of the amidoxime moiety, enabling thiophene-2-amidoxime to act as a potentially S,N,O-tridentate or N,O-bidentate ligand for transition metal ions [1]. This contrasts with furan-2-amidoxime (where the furan oxygen is a harder donor) and pyridine-2-amidoxime (where the pyridine nitrogen competes as an additional strong σ-donor), leading to different coordination geometries and complex stabilities. The coordination chemistry of pyridine-2-amidoxime has been well characterized crystallographically, but thiophene-2-amidoxime offers a distinct coordination profile of interest for designing metal–organic frameworks (MOFs), uranium extraction adsorbents, and catalytic systems [2].

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